
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate is an organic compound that features both nitro and sulfonimidate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonimidate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing nitro and sulfonimidate groups into molecules.
Biology: Potential use in the study of enzyme mechanisms where nitro and sulfonimidate groups act as probes.
Medicine: Investigated for its potential in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate involves its interaction with nucleophiles and electrophiles due to the presence of reactive nitro and sulfonimidate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their chemical and biological properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonate
- 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonamide
Uniqueness
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate is unique due to the presence of both nitro and sulfonimidate groups, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
ethyl N-[(4-nitrophenoxy)-(2-nitrophenyl)-oxo-λ6-sulfanylidene]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O8S/c1-2-25-15(19)16-27(24,14-6-4-3-5-13(14)18(22)23)26-12-9-7-11(8-10-12)17(20)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTAREKTBZLSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=S(=O)(C1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
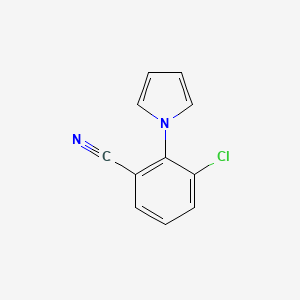
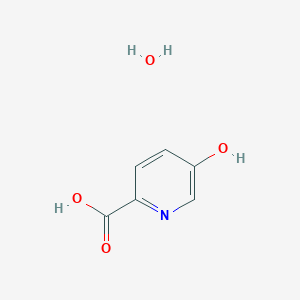
![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)
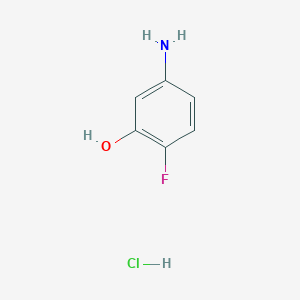
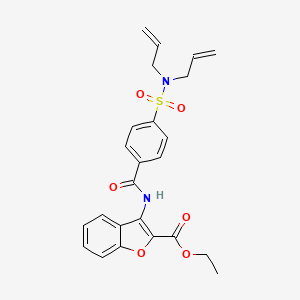
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)
![5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2629248.png)

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)
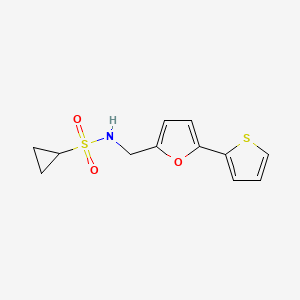
![Spiro[2.2]pentane-1-carbaldehyde](/img/structure/B2629254.png)
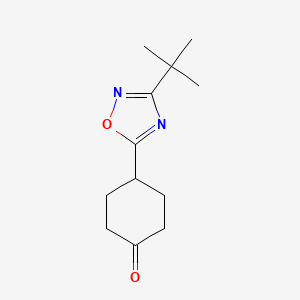
![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)
